molecular formula C13H20N2O2 B1393164 Exo-8-boc-3-cyano-8-azabicyclo[3.2.1]octane CAS No. 1147558-40-4

Exo-8-boc-3-cyano-8-azabicyclo[3.2.1]octane

Cat. No.: B1393164
CAS No.: 1147558-40-4
M. Wt: 236.31 g/mol
InChI Key: UVURMTGIVKSLEM-FGWVZKOKSA-N
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Description

Exo-8-boc-3-cyano-8-azabicyclo[3.2.1]octane is a bicyclic compound with a unique structure that includes a nitrogen atom within its bicyclic framework.

Preparation Methods

The synthesis of exo-8-boc-3-cyano-8-azabicyclo[3.2.1]octane typically involves the use of starting materials such as tropinone derivatives. One common synthetic route includes the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold, which can be achieved through various methodologies. These methodologies often involve the stereocontrolled formation of the bicyclic scaffold from acyclic starting materials that contain the required stereochemical information . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Exo-8-boc-3-cyano-8-azabicyclo[3.2.1]octane undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form various oxidation products.

    Reduction: Reduction reactions can be performed using common reducing agents to yield reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups under suitable conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Exo-8-boc-3-cyano-8-azabicyclo[3.2.1]octane has several scientific research applications:

Mechanism of Action

The mechanism of action of exo-8-boc-3-cyano-8-azabicyclo[3.2.1]octane involves its interaction with specific molecular targets and pathways. The nitrogen atom within the bicyclic structure can participate in various chemical interactions, influencing the compound’s reactivity and binding properties. These interactions can affect biological pathways, making the compound useful in medicinal chemistry research .

Comparison with Similar Compounds

Exo-8-boc-3-cyano-8-azabicyclo[3.2.1]octane can be compared with other similar compounds, such as:

Properties

IUPAC Name

tert-butyl (1R,5S)-3-cyano-8-azabicyclo[3.2.1]octane-8-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O2/c1-13(2,3)17-12(16)15-10-4-5-11(15)7-9(6-10)8-14/h9-11H,4-7H2,1-3H3/t9?,10-,11+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVURMTGIVKSLEM-FGWVZKOKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C2CCC1CC(C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1[C@@H]2CC[C@H]1CC(C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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